6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid
Description
6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with chlorine at position 6, a hydroxyl group at position 3, a methyl group at position 2, and a carboxylic acid moiety at position 4 (CAS synonyms: 6-chloro-4-hydroxy-3-quinoline carboxylic acid, NSC79880) . The quinoline scaffold is known for its versatility in medicinal chemistry, with substituents significantly influencing biological activity and physicochemical properties.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-5-10(14)9(11(15)16)7-4-6(12)2-3-8(7)13-5/h2-4,14H,1H3,(H,15,16) |
InChI Key |
OOASESUCTUPIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The WO2005016937A1 patent details a high-yield synthesis using magnesium alkoxide as a cyclizing agent. This method addresses the low yields (24%) observed with sodium methoxide in prior art by reducing side reactions. The process involves:
- Reacting a thiophene-carboxylate intermediate (Formula 4) with magnesium alkoxide (e.g., magnesium methoxide or ethoxide) in alcohol solvents (methanol, ethanol).
- Cyclization at 60–120°C under reflux, followed by isolation via acid extraction and crystallization.
Key Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclizing Agent | Magnesium methoxide | 77.2% yield |
| Temperature | 60–120°C | 3× prior methods |
| Solvent | Methanol or ethanol | Reduced cost |
This method’s efficacy stems from milder basicity compared to sodium methoxide, minimizing decomposition.
Pfitzinger Reaction with Pyruvic Acid
Traditional Approach
The Pfitzinger reaction condenses isatin derivatives with ketones (e.g., acetone) under alkaline conditions to form quinoline-4-carboxylic acids. However, this method requires specialized isatin precursors, limiting scalability.
Modified Procedure Using Aniline Derivatives
A Sci-Hub study substitutes isatin with electron-rich anilines (e.g., 4-chloroaniline) and pyruvic acid in ethanol, yielding 2-methylquinoline-4-carboxylic acids. For 6-chloro derivatives:
- Reagents: 4-Chloroaniline (1 mmol), pyruvic acid (2 mmol), ethanol (10 mL).
- Conditions: Stirring at 25°C for 2–5 hours, followed by recrystallization.
- Yield: 67% (6,7-dimethoxy variant).
Limitation: Electron-withdrawing groups on anilines (e.g., –NO₂) hinder cyclization, restricting substrate scope.
Solvent-Free Catalytic Synthesis
Ionically Tagged Magnetic Nanoparticles
A 2020 ACS Omega study reports a solvent-free method using Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride as a catalyst:
- Reagents: 4-Chlorobenzaldehyde, pyruvic acid, 1-naphthylamine.
- Conditions: 80°C, 10 mg catalyst, 30-minute reaction.
- Yield: 89% for 2-(p-tolyl)benzo[h]quinoline-4-carboxylic acid.
Advantages:
- Recyclable catalyst (5 cycles with <5% yield loss).
- Eliminates toxic solvents (e.g., chloroform).
Diphenyl Ether-Mediated Cyclization
High-Temperature Cyclocondensation
Chemicalbook outlines a two-step synthesis from ethyl 3-[(4-chlorophenyl)imino]butanoate:
- Step 1: Aniline reacts with ethyl acetoacetate in benzene/acetic acid to form an imine intermediate.
- Step 2: Cyclization in diphenyl ether at 240°C for 1 hour.
Trade-offs:
- High temperatures risk decomposition.
- Diphenyl ether requires careful handling due to toxicity.
Environmental and Industrial Considerations
Scalability Challenges
- Magnesium alkoxide method offers industrial potential due to cost-effective reagents.
- Catalytic methods reduce waste but require nanoparticle synthesis infrastructure.
Comparative Analysis of Methods
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions, enabling derivatization for improved solubility or further functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol + H₂SO₄ | Reflux, 6 hr | Ethyl 6-chloro-3-hydroxy-2-methylquinoline-4-carboxylate | 70-80% | |
| Methanol + DCC/DMAP | RT, 12 hr | Methyl ester derivative | 85% |
This reaction is critical for protecting the carboxylic acid during multi-step syntheses, as demonstrated in the preparation of antimalarial quinolones .
Alkylation/Aralkylation at Hydroxy Group
The 3-hydroxy position participates in nucleophilic substitution reactions:
| Alkylating Agent | Base | Product | Temp | Yield | Source |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | 3-(Benzyloxy) derivative | 80°C | 65% | |
| 4-Nitrobenzyl chloride | Cs₂CO₃ | 3-(4-Nitrobenzyloxy) analog | 100°C | 58% |
These modifications enhance membrane permeability in drug discovery programs .
Cyclization Reactions
The compound participates in annulation reactions to form polycyclic systems:
Example Reaction Pathway
Reaction with diethyl malonate (3:1 ratio) using BiCl₃ catalyst in ethanol under microwave irradiation (5-13 min) yields fused pyrano-quinolone derivatives . Key parameters:
-
Catalyst loading: 0.2 mmol BiCl₃
-
Temperature: 80°C (MW-assisted)
-
Yield range: 72-89%
This green chemistry approach demonstrates improved atom economy compared to traditional methods .
Oxidation Reactions
Controlled oxidation of the methyl group is possible under specific conditions:
| Oxidizing System | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Alkaline H₂O₂ (1:15-1:20 ratio) | 50-70°C, aqueous KOH | 6-Chloro-3-hydroxy-2-carboxyquinoline-4-carboxylic acid | Selective oxidation with 82% conversion |
Critical factors for successful oxidation :
-
Strict control of H₂O₂:substrate ratio (1:15-1:20)
-
NaOH concentration maintained at 9-16%
-
Temperature range 50-70°C
Condensation Reactions
The carboxylic acid participates in anhydride-mediated condensations:
Key Reaction
With trimellitic anhydride in fatty acid/rosin acid medium (190-225°C):
| Reactant | Product | Application | Yield | Source |
|---|---|---|---|---|
| Trimellitic anhydride | 3'-Hydroxyquinophthalone-5-carboxylic acid | Dyes and pigments | 68% |
-
Tall oil as solvent (3-5 parts by weight)
-
Reaction time: 2 hr at 210-220°C
-
Post-treatment with chlorobenzene at 6-10°C
Halogen Exchange Reactions
The chlorine substituent undergoes nucleophilic aromatic substitution:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KF/CuI | DMF, 120°C | 6-Fluoro derivative | 45% | |
| NaN₃ | DMSO, 80°C | 6-Azido analog | 62% |
These transformations are particularly valuable for creating radiolabeled compounds for imaging studies .
Metal-Catalyzed Cross Couplings
The quinoline core participates in palladium-mediated reactions:
Critical Stability Considerations
-
Thermal Stability : Decomposition observed >250°C through decarboxylation
-
Photostability : UV-light induces ring-opening at C3-OH position (t₁/₂ = 48 hr under 365 nm)
-
pH Sensitivity :
This comprehensive analysis demonstrates 6-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid's synthetic versatility through seven major reaction pathways. The compound serves as a strategic building block in medicinal chemistry (particularly for antimalarial agents ) and functional materials development. Recent advances in green catalysis (e.g., BiCl₃ , Fe₃O₄ NPs ) have significantly improved reaction efficiencies compared to traditional methods.
Scientific Research Applications
6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell death in microbial and cancer cells. The compound’s hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Quinoline Carboxylic Acid Derivatives
The structural and functional diversity of quinoline derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of 6-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid with key analogs:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Comparative Insights:
Substituent Effects on Solubility and Bioavailability: The hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound improve aqueous solubility compared to non-polar analogs like 2-chloroquinoline-4-carboxylic acid . However, methyl and aryl substituents (e.g., in 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) increase lipophilicity, favoring blood-brain barrier penetration .
Methyl groups at position 2 introduce steric hindrance, which may reduce off-target interactions but limit binding in narrow enzyme pockets .
Biological Activity Trends: Quinoline-4-carboxylic acids with halogen substituents (Cl, F) show promise as antimicrobial and antitumor agents, as seen in analogs like methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate . Hydroxyphenyl-substituted derivatives (e.g., 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, correlating with improved receptor affinity in kinase inhibition studies .
Synthetic Flexibility: Carboxamide intermediates (e.g., from ) enable modular synthesis of diverse quinoline derivatives, though the target compound’s 3-hydroxy group may require specialized oxidation or protection strategies .
Biological Activity
6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique quinoline structure, which is known for conferring various biological properties. The presence of the chloro and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of isatin derivatives with chlorinated acetones under basic conditions. This method allows for the introduction of functional groups that are crucial for its biological activity.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that this compound could serve as a lead in developing new antibacterial agents, particularly against resistant strains.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study assessing its effects on cancer cell lines, it demonstrated cytotoxicity with IC50 values indicating significant inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 22.7 |
| HCT116 (colon cancer) | 30.98 |
| HeLa (cervical cancer) | 20.1 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
3. Antioxidant Activity
Quinoline derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells. The antioxidant capacity of this compound has been evaluated using various assays, showing promising results in scavenging free radicals.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results revealed that this compound exhibited superior activity against Gram-negative bacteria compared to standard antibiotics, suggesting its potential use in treating infections caused by resistant pathogens .
Case Study 2: Anticancer Mechanisms
In another study focusing on the anticancer effects, researchers explored the molecular pathways affected by this compound in breast cancer cells. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid?
- Methodology : The synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with aminopyridines, followed by cyclization. For example, analogous quinoline derivatives are synthesized via palladium-catalyzed coupling or copper-mediated cyclization in solvents like DMF or toluene. Post-cyclization modifications (e.g., hydrolysis of ester groups) are critical for introducing carboxylic acid functionality .
- Optimization : Catalysts (e.g., Pd, Cu) and solvent selection (polar aprotic solvents) significantly impact reaction efficiency. Temperature control during cyclization (e.g., boiling diphenyl ether at 15 minutes) ensures intermediate stability .
Q. How can researchers optimize yield and purity during synthesis?
- Key Parameters :
- Catalyst Loading : Adjust Pd or Cu catalyst concentrations to minimize side reactions .
- Solvent Choice : Use high-boiling solvents (e.g., diphenyl ether) for cyclization to prevent premature decomposition .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm substitution patterns and functional groups (e.g., hydroxy, chloro, methyl).
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and hydroxyl groups (broad O–H stretch ~3200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
- Procedure :
- Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water).
- Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refine structures with SHELXL-2018/3 to analyze bond angles, dihedral angles (e.g., 71.43° between quinoline rings), and hydrogen-bonding networks (e.g., C–H···π interactions) .
- Applications : Confirms regiochemistry of substituents and packing motifs critical for solid-state properties .
Q. What strategies are effective in analyzing reaction mechanisms involving this compound?
- Approaches :
- Kinetic Studies : Monitor reaction progress via HPLC or in situ FT-IR to identify intermediates.
- Isotopic Labeling : Use O-labeled water to trace hydroxyl group incorporation during hydrolysis .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and validate mechanistic pathways .
Q. How to design biological assays to evaluate its pharmacological potential?
- Protocol :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Q. How to address discrepancies in reported safety and stability data for quinoline derivatives?
- Resolution :
- Cross-Reference : Compare toxicity profiles from PubChem, EPA DSSTox, and peer-reviewed studies to identify inconsistencies .
- Lab Validation : Conduct stability tests under varying conditions (pH, temperature) to assess degradation products via LC-MS .
- Safety Protocols : Implement PPE (gloves, goggles) and fume hoods even if GHS classifications are absent, as reactive intermediates may pose uncharacterized risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
